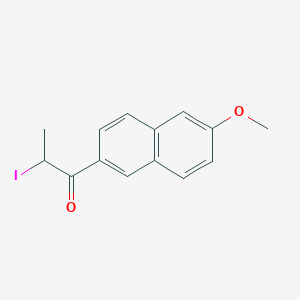
2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one typically involves the iodination of a precursor compound. One common method is the iodination of 1-(6-methoxynaphthalen-2-yl)propan-1-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions: 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
科学研究应用
2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research, including:
作用机制
The mechanism of action of 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. Additionally, the methoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .
相似化合物的比较
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of iodine.
2-Fluoro-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules. This can result in different chemical and biological properties, making it a valuable compound for specific applications .
属性
CAS 编号 |
86479-05-2 |
|---|---|
分子式 |
C14H13IO2 |
分子量 |
340.16 g/mol |
IUPAC 名称 |
2-iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H13IO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3 |
InChI 键 |
SWPCNFVZYHOPIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



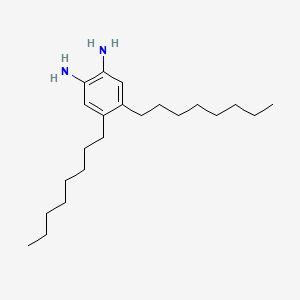
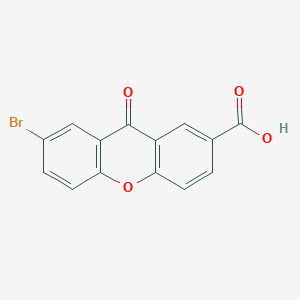
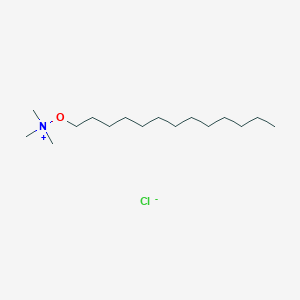
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
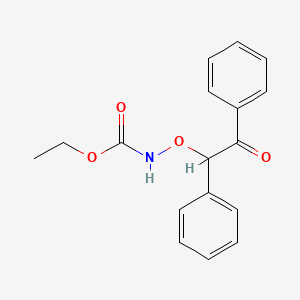
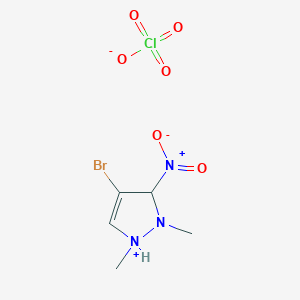

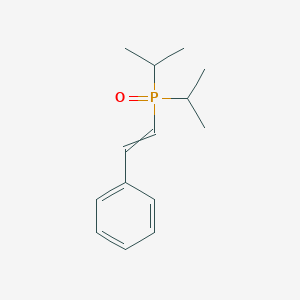
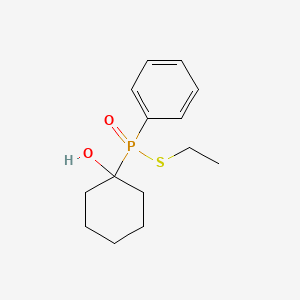
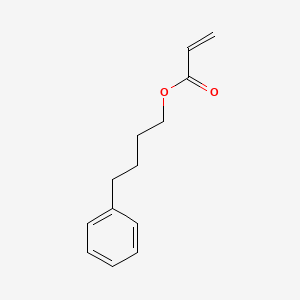
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
